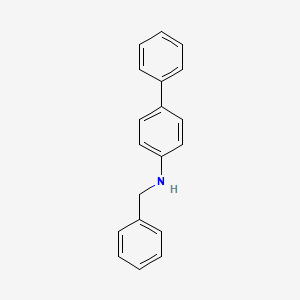

Benzyl-biphenyl-4-YL-amine

Description

Contextualizing Aromatic Amines and Biphenyl (B1667301) Scaffolds in Chemical Research

To appreciate the role of N-(Biphenyl-4-yl)benzylamine, one must first understand the importance of its constituent parts: aromatic amines and biphenyl scaffolds.

Aromatic Amines are organic compounds where an amino group is directly attached to an aromatic ring. numberanalytics.comwisdomlib.org They are a cornerstone of modern organic chemistry, acting as essential intermediates and building blocks in the synthesis of a vast array of commercial and industrial products. researchgate.net Their utility stems from the chemical reactivity of the amine group, whose basicity and nucleophilicity, though moderated by the aromatic ring, allow for a wide range of chemical transformations. numberanalytics.com Aromatic amines are foundational to the production of dyes and pigments, such as the azo dyes formed through diazotization and coupling reactions. numberanalytics.comnih.gov Furthermore, they are indispensable in manufacturing pharmaceuticals, agrochemicals, and advanced polymers. numberanalytics.comresearchgate.nettaylorandfrancis.com Their role in synthesizing bioactive nitrogen-containing heterocycles and Schiff bases is particularly significant in medicinal chemistry. wisdomlib.org

Biphenyl Scaffolds , consisting of two phenyl rings linked by a single bond, are classified as "privileged structures" in medicinal chemistry. doaj.orgresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a wide range of biologically active compounds and approved drugs. doaj.orgrsc.org The biphenyl core is present in numerous natural products and has been exploited by chemists to develop synthetic compounds with diverse therapeutic properties, including anti-inflammatory, antihypertensive, anticancer, and anti-HIV activities. doaj.orgrsc.org Beyond medicine, the rigid and electronically tunable nature of the biphenyl structure makes it suitable for applications in materials science, including the development of liquid crystals and organic light-emitting diodes (OLEDs). rsc.org

Table 1: Applications of Aromatic Amines and Biphenyl Scaffolds

| Structural Class | Key Features | Major Applications |

|---|---|---|

| Aromatic Amines | Amino group on an aromatic ring; act as versatile chemical intermediates. numberanalytics.comwisdomlib.org | Pharmaceuticals, Dyes and Pigments (e.g., Azo Dyes), Agrochemicals, Polymers. numberanalytics.comresearchgate.netnih.gov |

| Biphenyl Scaffolds | Two linked phenyl rings; considered a "privileged scaffold" in drug design. doaj.orgresearchgate.net | Anticancer Agents, Anti-inflammatory Drugs, Antihypertensive Medications, Anti-HIV Agents, Organic Light-Emitting Diodes (OLEDs). doaj.orgrsc.org |

Significance of the N-(Biphenyl-4-yl)benzylamine Structural Motif

The N-(Biphenyl-4-yl)benzylamine motif combines the key attributes of its parent structures, creating a versatile framework for molecular design. The biphenyl unit provides a rigid, well-defined three-dimensional structure that can engage in crucial π-π stacking interactions with biological targets like proteins and enzymes. This feature is often exploited in drug design to enhance binding affinity and specificity.

This structural motif has proven particularly fruitful in the search for new therapeutics. Derivatives built upon the N-(biphenyl-4-yl)methyl framework have been extensively investigated for their potent anticonvulsant properties. acs.orgnih.gov In these studies, the biphenyl moiety serves as a critical pharmacophore that can be systematically modified to optimize biological activity. For instance, research has shown that the introduction of various substituents onto the terminal phenyl ring of N-(biphenyl-4-yl)methyl derivatives significantly impacts their ability to modulate voltage-gated sodium channels, a key mechanism in controlling neuronal excitability. acs.org

Furthermore, the biphenyl core is a recognized scaffold for developing small-molecule inhibitors that target the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical pathway in cancer immunotherapy. nih.govbohrium.com The N-(biphenyl-4-yl)benzylamine structure serves as a valuable starting point for designing potent anticancer agents that can disrupt this interaction and restore immune activity against tumors. bohrium.comacs.org

Table 2: Investigated Therapeutic Areas for N-(Biphenyl-4-yl)benzylamine Derivatives

| Therapeutic Area | Research Focus | Key Findings |

|---|---|---|

| Anticonvulsants | Synthesis and evaluation of substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides. acs.orgnih.gov | Compounds showed excellent anticonvulsant activity in animal models, often linked to the modulation of sodium channel slow inactivation. acs.orgnih.gov |

| Anticancer Agents | Design of small-molecule inhibitors targeting the PD-1/PD-L1 axis. nih.govbohrium.com | Biphenyl-based structures, including benzylamine (B48309) derivatives, have been identified as potent inhibitors of the PD-1/PD-L1 interaction, showing significant antitumor activity in preclinical models. bohrium.comacs.org |

Overview of Research Trajectories Pertaining to N-(Biphenyl-4-yl)benzylamine

Current research involving the N-(Biphenyl-4-yl)benzylamine scaffold is primarily concentrated in the field of medicinal chemistry, with a strong emphasis on developing novel anticonvulsant and anticancer drugs.

A prominent line of investigation has been the synthesis and pharmacological testing of N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamide derivatives. acs.org In one extensive study, thirteen different derivatives were prepared, systematically varying the substituent on the terminal aryl ring. acs.org The results demonstrated that the nature and position of this substituent profoundly influenced both the anticonvulsant efficacy and the neurotoxicity profile of the compounds. acs.org Specifically, derivatives with polar, aprotic groups (such as cyano or trifluoromethoxy) exhibited potent activity in rodent seizure models, with some comparing favorably to established antiseizure drugs. acs.org The primary mechanism of action for these potent analogues was identified as the enhancement of slow inactivation of voltage-gated sodium channels. acs.org

Another major research trajectory is the application of the biphenyl scaffold in cancer immunotherapy. Scientists have designed and synthesized novel benzylamine derivatives incorporating a biphenyl moiety to act as PD-1/PD-L1 inhibitors. bohrium.com For example, a series of 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine derivatives were developed and found to potently block the PD-1/PD-L1 interaction, with some compounds showing IC₅₀ values in the low nanomolar range. bohrium.com These findings underscore the potential of the N-(biphenyl-4-yl)benzylamine framework as a template for creating orally bioavailable small-molecule cancer immunotherapies. acs.org

These research efforts are supported by advancements in synthetic organic chemistry. The construction of these complex molecules often relies on robust and efficient cross-coupling reactions. The Suzuki-Miyaura coupling is a frequently employed method to create the central biphenyl bond, typically by reacting an arylboronic acid with an aryl halide. acs.orgnih.gov Following the formation of the biphenyl core, the benzylamine portion is commonly introduced through methods such as reductive amination of a corresponding biphenyl aldehyde. acs.org

Structure

3D Structure

Properties

CAS No. |

73842-48-5 |

|---|---|

Molecular Formula |

C19H17N |

Molecular Weight |

259.3 g/mol |

IUPAC Name |

N-benzyl-4-phenylaniline |

InChI |

InChI=1S/C19H17N/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2 |

InChI Key |

PNMICSCKJWXRKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Biphenyl 4 Yl Benzylamine and Its Structural Analogs

Strategies for Constructing the Biphenyl-Amine Linkage

The creation of the N-(biphenyl-4-yl)benzylamine scaffold and its derivatives involves two critical bond formations: the carbon-carbon bond to form the biphenyl (B1667301) core and the carbon-nitrogen bond to introduce the benzylamine (B48309) moiety.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are cornerstone technologies for the synthesis of biaryl compounds and for the formation of carbon-nitrogen bonds, offering high efficiency and broad substrate scope.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyls. uliege.begre.ac.ukresearchgate.netrsc.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester derivatives. uliege.begre.ac.uk For the synthesis of biphenylamine precursors, this can be approached in two primary ways: coupling a bromoaniline with a phenylboronic acid or coupling an aminophenylboronic acid with a bromo- or chlorobenzene.

A common strategy involves the coupling of a bromoaniline with a substituted phenylboronic acid. uliege.be The reaction conditions are often tailored to the electronic and steric properties of the substituents on both coupling partners. uliege.be For instance, electron-withdrawing groups on the arylboronic acid can sometimes enhance the reaction rate when coupled with electron-rich bromoanilines. uliege.be In cases where the amine functionality interferes with the coupling reaction, it can be protected, for example, as a trifluoroacetamide, and deprotected after the coupling is complete. uliege.be

The synthesis of more complex derivatives often involves preparing the necessary substituted arylboronic acids or aryl halides as key intermediates. acs.org For example, to synthesize various substituted N-(biphenyl-4'-yl)methyl amides, the required (biphenyl-4-yl)methylamines were prepared via Suzuki coupling of 4-bromobenzylamine (B181089) with a range of commercially available arylboronic acids. acs.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Biphenylamine Precursors

| Aryl Halide | Arylboronic Acid | Catalyst System | Product | Yield | Reference |

| 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | 3,5-Dimethyl-4-biphenylamine | 32% | uliege.be |

| 4-Bromo-2,6-dimethylaniline | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | 4'-Chloro-3,5-dimethyl-4-biphenylamine | 51% | uliege.be |

| 4-Bromobenzylamine | Various arylboronic acids | Tetrakis(triphenylphosphine)palladium(0) | (Biphenyl-4-yl)methylamines | Not specified | acs.org |

This table is for illustrative purposes and specific reaction conditions may vary.

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the arylation of amines. rsc.orgresearchgate.netorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is instrumental in directly forming the N-aryl bond found in N-(biphenyl-4-yl)benzylamine. This can be achieved by coupling 4-biphenylamine with a benzyl (B1604629) halide or, more commonly, by coupling benzylamine with a 4-halobiphenyl (e.g., 4-bromobiphenyl (B57062) or 4-chlorobiphenyl). rsc.org

The choice of palladium catalyst, typically a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand (e.g., tBuXPhos, DPEphos), is crucial for the reaction's success. researchgate.netresearchgate.net The reaction is generally performed in the presence of a base, such as sodium tert-butoxide (NaOtBu). rsc.org Modern protocols have been developed that are efficient for a wide range of aryl and heteroaryl halides and primary and secondary amines, including solvent-free conditions. researchgate.net

The versatility of the Buchwald-Hartwig amination allows for the synthesis of a vast library of derivatives by varying both the amine and the aryl halide components. beilstein-journals.org This reaction has been successfully employed in one-pot syntheses, combining it with other catalytic processes to build complex molecules efficiently. researchgate.net

Table 2: Illustrative Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst System | Base | Product Type | Reference |

| 4-Bromotoluene | Benzylamine | (NHC)Pd(allyl)Cl | Not specified | N-Arylbenzylamine | rsc.org |

| Aryl Halides | Primary/Secondary Amines | Pd(dba)₂ / Ligand | Not specified | Aryl Amines | organic-chemistry.org |

| Aryl Bromides | Secondary Amines | Pd(OAc)₂ / DPEphos | Not specified | N-Arylamines (Solvent-Free) | researchgate.net |

This table provides a general overview; specific conditions and yields depend on the substrates and catalyst system used.

Reductive Amination Pathways for Benzyl Linkage

Reductive amination is a highly effective method for forming the benzyl-amine bond. tandfonline.comntu.edu.twmasterorganicchemistry.com This two-step, often one-pot, process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comgoogle.com

To synthesize N-(biphenyl-4-yl)benzylamine, 4-biphenylamine can be reacted with benzaldehyde (B42025) to form the N-(4-phenylbenzylidene)benzylamine imine intermediate. chemicalbook.com This imine is then reduced using a suitable reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the imine in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is also a viable reduction method. tandfonline.comprepchem.com

This pathway is particularly useful for creating a wide array of structural analogs by simply varying the aldehyde and amine starting materials. For instance, substituted benzaldehydes can be used to introduce substituents on the benzyl ring, while different substituted biphenylamines can be used to modify the biphenyl core.

A study demonstrated the efficient reductive amination of various aldehydes and amines using a Pd/NiO catalyst under mild conditions, achieving high isolated yields of the substituted amine products. tandfonline.com

Alternative N-Alkylation and N-Arylation Methods

Beyond the primary methods, other N-alkylation and N-arylation techniques can be employed. Direct N-alkylation of 4-biphenylamine with a benzyl halide (e.g., benzyl bromide) in the presence of a base is a classical approach. However, this method can sometimes suffer from over-alkylation, leading to the formation of tertiary amines. masterorganicchemistry.com

Multistep Synthesis Routes for Complex Derivatives

The synthesis of complex derivatives of N-(biphenyl-4-yl)benzylamine often requires multistep reaction sequences. libretexts.orgchim.it These routes strategically combine the aforementioned reactions to build the target molecule.

A typical multistep synthesis might begin with the construction of a substituted biphenyl core using a Suzuki-Miyaura coupling. acs.org The functional groups on this biphenyl intermediate can then be manipulated. For example, a nitro group can be reduced to an amine, or a carboxylic acid can be converted to an amide. The final step might involve a reductive amination or a Buchwald-Hartwig amination to introduce the benzylamine moiety. acs.org

For instance, the synthesis of N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamide derivatives involved an initial Suzuki coupling to create the biphenyl core, followed by several steps including deprotection and amide coupling to arrive at the final complex molecules. acs.org The order of reactions is critical; for example, a Friedel-Crafts acylation must precede a nitration if the directing effects of the substituents are to be correctly utilized to achieve the desired isomer. libretexts.org

The development of one-pot, multicomponent reactions is a growing area of interest, aiming to increase efficiency and reduce waste by combining several synthetic steps without isolating intermediates. beilstein-journals.org

Green Chemistry Principles in N-(Biphenyl-4-yl)benzylamine Synthesis

The synthesis of N-arylbenzylamines, including N-(biphenyl-4-yl)benzylamine, is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgcore.ac.uk This approach emphasizes sustainability through metrics like atom economy, energy efficiency, and the use of renewable resources and safer chemicals. monash.edu

Key green chemistry strategies applicable to the synthesis of N-(biphenyl-4-yl)benzylamine focus on catalytic methods, the use of environmentally benign solvents, and process optimization to minimize waste and energy consumption.

Catalytic Routes for Enhanced Efficiency

Catalytic reagents are favored over stoichiometric ones as they are used in small amounts and can be recycled and reused, aligning with a core principle of green chemistry. acs.org For the synthesis of secondary amines like N-(biphenyl-4-yl)benzylamine, several catalytic methods offer green advantages.

Reductive Amination: The direct reductive amination of 4-biphenylcarboxaldehyde with benzylamine or 4-aminobiphenyl (B23562) with benzaldehyde represents a highly atom-economical route. The use of heterogeneous catalysts, such as copper-based systems, allows for high conversion and selectivity in a one-pot reaction, producing water as the primary byproduct. researchgate.net These processes can be designed to be free of additives and generate minimal waste. researchgate.net

Hydrogen Borrowing/Transfer Hydrogenation: This powerful strategy involves the reaction of an alcohol with an amine. For instance, 4-biphenylmethanol (B1213676) could react with benzylamine. A heterogeneous catalyst, like a supported copper or nickel system, temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. researchgate.net This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final secondary amine. This method avoids the separate step of oxidizing the alcohol and often uses safer reagents than traditional methods. researchgate.net

Palladium-Catalyzed Cross-Coupling: While traditional Buchwald-Hartwig amination reactions are highly effective for forming C-N bonds, green variations focus on using lower catalyst loadings, more benign ligands, and recyclable catalytic systems. The coupling of 4-bromobiphenyl or 4-iodobiphenyl (B74954) with benzylamine using a palladium catalyst is a direct route. Advances in this area aim to perform these reactions in greener solvents like water or under solvent-free conditions.

Sustainable Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether.

Solvent-Free Synthesis: Mechanochemistry, or performing reactions by milling solid reactants, can eliminate the need for bulk solvents, significantly reducing waste. rsc.org The synthesis of amides and other compounds has been shown to be efficient under mechanochemical conditions, often with reduced reaction times and higher yields compared to solution-based methods. rsc.org This approach could be applied to the reductive amination or coupling reactions for N-(biphenyl-4-yl)benzylamine.

Green Solvents: When a solvent is necessary, alternatives to volatile and toxic organic compounds are preferred. Polyethylene glycol (PEG) has been demonstrated as a recyclable and non-toxic reaction medium for the synthesis of various benzylamine derivatives. researchgate.netresearchgate.net Water is another ideal green solvent, although the low solubility of the reactants for N-(biphenyl-4-yl)benzylamine synthesis may require the use of phase-transfer catalysts or surfactants.

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. rsc.org This technique has been successfully applied to nucleophilic substitution and coupling reactions relevant to the synthesis of biphenyl derivatives. gre.ac.uk

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, measures how many atoms from the reactants are incorporated into the desired final product. researchgate.netrsc.org Synthesis design should maximize atom economy. acs.org

The table below compares potential synthetic routes for N-(biphenyl-4-yl)benzylamine based on green chemistry principles.

| Synthetic Strategy | Reactants | Catalyst/Reagent | Solvent | Key Green Advantages | Potential Drawbacks |

| Direct Reductive Amination | 4-Aminobiphenyl, Benzaldehyde | Heterogeneous Cu or Ni catalyst, H₂ | Ethanol or Solvent-free | High atom economy; recyclable catalyst; minimal waste (only water). researchgate.net | Requires handling of H₂ gas. |

| Hydrogen Borrowing | 4-Biphenylmethanol, Benzylamine | Heterogeneous Cu/Al₂O₃ catalyst | Toluene or Solvent-free | In situ generation of aldehyde; avoids separate oxidation step; high atom economy. researchgate.net | May require higher temperatures. |

| Mechanochemical Synthesis | 4-Bromobiphenyl, Benzylamine | Palladium catalyst, Base (e.g., K₃PO₄) | Solvent-free (Ball mill) | Eliminates bulk solvent waste; can reduce reaction time; high yields. rsc.org | Requires specialized equipment; scalability can be a challenge. |

| PEG-Mediated Synthesis | 4-Biphenylcarboxaldehyde, Benzylamine | None (PEG as catalyst/medium) | PEG-400 | Recyclable, non-toxic solvent; simple work-up; often mild conditions. researchgate.netresearchgate.net | PEG removal might be necessary for some applications. |

Biocatalysis: The Future of Green Synthesis

Enzymes (biocatalysts) offer unparalleled selectivity under mild, aqueous conditions. Imine reductases (IREDs) and reductive aminases can catalyze reductive amination with high enantioselectivity, which is particularly relevant for producing chiral analogs. acs.org The use of ancestral or engineered enzymes can provide robust and highly active catalysts for synthesizing complex amines, representing an exceptionally green and sustainable manufacturing route. acs.org

Chemical Reactivity and Mechanistic Studies of N Biphenyl 4 Yl Benzylamine

Reactions at the Secondary Amine Functionality

The secondary amine is the most reactive site in the molecule, readily participating in alkylation, acylation, and redox processes.

The nitrogen atom in N-(biphenyl-4-yl)benzylamine can act as a nucleophile, attacking various electrophiles to form tertiary amines and amides.

N-Alkylation: This transformation involves the formation of a new carbon-nitrogen bond. Studies on analogous primary and secondary amines show that N-alkylation can be achieved using alkyl halides. For instance, direct mono-N-alkylation of primary benzylamines and anilines is effectively promoted by cesium carbonate (Cs₂CO₃) in DMF, a method that successfully suppresses the common side reaction of dialkylation. researchgate.net Ruthenium-catalyzed N-alkylation of amines using alcohols as alkylating agents represents another efficient method, highlighting the broad scope of possible transformations. hbni.ac.in

N-Acylation: The reaction of N-(biphenyl-4-yl)benzylamine with acylating agents like acyl chlorides or carboxylic acids yields the corresponding N-acyl derivatives (amides). Research on structurally similar compounds, such as (biphenyl-4-yl)methylamines, demonstrates that these acylation reactions are common and high-yielding. For example, coupling with (R)-2-acetamido-3-methoxypropionic acid can be achieved using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.gov Similarly, acetylation is readily performed with acetyl chloride in the presence of a base like triethylamine. nih.govacs.org The synthesis of N-substituted (4-biphenyl)amides often begins with the conversion of 4-biphenylacetic acid to its more reactive acetyl chloride form using thionyl chloride (SOCl₂), which then reacts with an amine. asianpubs.org

Table 1: Representative N-Acylation Conditions for Biphenyl-Containing Amines

| Amine Substrate | Acylating Agent | Coupling Reagent/Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| (Biphenyl-4-yl)methylamine derivatives | (R)-N-Boc-serine | Isobutyl chloroformate (IBCF), N-methylmorpholine (NMM) | Not specified | Amide | acs.org |

| (R)-N-(biphenyl-4-yl)methyl 2-amino 3-methoxypropionamide HCl | Acetyl chloride | Triethylamine | Not specified | N-acetylated amide | nih.gov |

| 4-Biphenylacetic acid (amine added in next step) | Thionyl chloride (to form acyl chloride) | - | Benzene | Acyl Chloride Intermediate | asianpubs.org |

While N-(biphenyl-4-yl)benzylamine is a secondary amine, its synthesis and reactivity are closely linked to imines. The most common route to this compound and its analogues is the reductive amination of 4-aminobiphenyl (B23562) with benzaldehyde (B42025) or, more commonly, 4-biphenylcarbaldehyde with benzylamine (B48309). rsc.org This two-step process involves the initial formation of an imine, which is then reduced to the secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.org

Conversely, the secondary amine can be oxidized to form an iminium cation, although this is less common than its formation via reduction. Furthermore, imines structurally related to the precursor of N-(biphenyl-4-yl)benzylamine, such as N-(4-phenylbenzylidene)benzylamine, have been studied in silica-catalyzed imine metathesis reactions. jove.comntu.edu.sg This suggests that the C=N bond of the corresponding imine is susceptible to catalytic transformations.

The secondary amine functionality can undergo oxidative transformations under specific conditions. While direct oxidation studies on N-(biphenyl-4-yl)benzylamine are not widely documented, related secondary amines are known to be oxidized to their corresponding N-oxide derivatives using common oxidizing agents.

More complex oxidative processes can involve the formation of radical intermediates. For example, photocatalytic methods have been developed for the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines, which proceeds through an α-amino radical generated by single-electron transfer. nih.gov The stability of this radical is enhanced by the biphenyl (B1667301) moiety, suggesting that N-(biphenyl-4-yl)benzylamine could participate in similar single-electron transfer (SET) processes to form a stabilized radical cation, potentially leading to dimerization or other coupling products.

Transformations Involving the Benzyl (B1604629) Group

The benzyl group attached to the nitrogen is susceptible to specific chemical transformations, most notably cleavage.

N-Debenzylation: The removal of the benzyl group is a common synthetic strategy to deprotect the amine, yielding 4-aminobiphenyl. This transformation is typically accomplished via catalytic hydrogenolysis. organic-chemistry.org The reaction involves hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C), which cleaves the benzylic C-N bond to release the primary amine and toluene. This method is highly efficient and is a cornerstone of protecting group chemistry involving benzylamines. organic-chemistry.org

Reactions can also occur at the benzylic carbon. While benzylic positions are generally susceptible to oxidation or free-radical bromination, such reactions on N-(biphenyl-4-yl)benzylamine would likely compete with reactions at the more reactive amine site. khanacademy.org

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic data for reactions involving N-(biphenyl-4-yl)benzylamine are not extensively published. However, general principles can be applied.

Reaction Kinetics: The rates of the reactions discussed are influenced by several factors.

Steric Hindrance: The bulky nature of both the biphenyl and benzyl groups can sterically hinder the approach of reagents to the nitrogen atom, potentially slowing down N-alkylation and N-acylation reactions compared to less substituted amines.

Electronic Effects: The electron-donating nature of the amine activates the attached phenyl ring, accelerating the rate of electrophilic aromatic substitution.

Catalysis: As seen in N-alkylation and imine-related reactions, the choice of catalyst (e.g., Ru, Pd, Lewis acids) can dramatically influence reaction rates and yields. hbni.ac.innih.gov In a study of a related ruthenium-catalyzed deaminative coupling, kinetic analysis suggested that the C-N bond cleavage step was rate-limiting. marquette.edu

Thermodynamic Considerations:

Stability of Intermediates: The stability of intermediates plays a crucial role in determining reaction pathways. In electrophilic aromatic substitution, the resonance stabilization of the arenium ion intermediate by the N-benzylamino group makes the formation of ortho-substituted products thermodynamically favorable. pearson.com Similarly, any radical or cationic species formed at the nitrogen or adjacent carbons would be stabilized by resonance with the extensive aromatic system.

Reaction Equilibrium: For reversible processes like imine formation, the equilibrium can be shifted. For example, in reductive amination, the removal of water or the immediate reduction of the imine drives the reaction toward the amine product. rsc.org

Stereochemical Aspects of N-(Biphenyl-4-yl)benzylamine Transformations

The stereochemistry of reactions involving N-(Biphenyl-4-yl)benzylamine and its derivatives is a critical aspect, particularly in the synthesis of chiral molecules with potential applications in medicinal chemistry and materials science. The stereochemical outcomes of transformations can be influenced by the inherent chirality of the molecule, the use of chiral catalysts or reagents, and the reaction mechanism.

A key structural feature of N-(Biphenyl-4-yl)benzylamine is the biphenyl moiety, which can exhibit atropisomerism—a type of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings. While the parent biphenyl has a low barrier to rotation, appropriate substitution on the rings can create stable, non-interconverting atropisomers. In transformations of N-(Biphenyl-4-yl)benzylamine derivatives, this axial chirality can influence the stereochemical course of reactions at nearby centers. For instance, studies on related N-acyl 5H-dibenzo[b,d]azepin-7(6H)-ones, which contain a biphenyl core, have highlighted the importance of atropisomeric properties stemming from both the biphenyl axis and the Ar–N(SO₂) axis. acs.org

The primary focus of stereochemical studies involving the N-(biphenyl-4-yl)methyl scaffold has been the creation of new stereogenic centers, particularly for the development of anticonvulsant agents. acs.org Research has demonstrated that the pharmacological activity of derivatives can be highly dependent on the stereochemistry. For example, the synthesis of a series of (R)-N-(biphenyl-4′-yl)methyl-2-acetamido-3-methoxypropionamides was undertaken to produce specific enantiomers, highlighting the importance of stereocontrolled synthesis for biological evaluation. acs.org The general synthetic route often involves coupling a chiral building block with a (biphenyl-4-yl)methylamine derivative. acs.org

Recent advancements in catalysis have enabled highly stereoselective transformations of related secondary amines and amides. One notable method is the nickel-catalyzed stereospecific cross-coupling of chiral benzylic ammonium (B1175870) salts with boronic acids. acs.org This reaction proceeds via the activation of a C–N bond and demonstrates excellent transfer of chirality, yielding enantioenriched diarylethanes. acs.org While this was demonstrated on a related substrate, the principle offers a powerful strategy for the stereospecific functionalization of chiral derivatives of N-(Biphenyl-4-yl)benzylamine.

Another significant approach involves the catalytic asymmetric reductive functionalization of secondary amides. A multicatalysis strategy combining iridium/copper relay catalysis with organocatalysis has been successfully applied to the reductive alkynylation of N-benzylamides, producing chiral propargylamines with high enantioselectivity. nih.gov This demonstrates that the N-benzyl motif, also present in N-(Biphenyl-4-yl)benzylamine, is amenable to highly enantioselective transformations. The table below summarizes representative results for the asymmetric reductive alkynylation of N-benzylamides, illustrating the high levels of stereocontrol achievable. nih.gov

Table 1: Enantioselective Reductive Alkynylation of N-Benzylamides

| Entry | Amide Substrate | Alkyne | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | N-benzylacetamide | Phenylacetylene | (R)-N-(1,3-diphenylprop-2-yn-1-yl)acetamide | 88 | 92 |

| 2 | N-benzyl-4-methoxybenzamide | Phenylacetylene | (R)-4-methoxy-N-(1,3-diphenylprop-2-yn-1-yl)benzamide | 75 | 90 |

| 3 | N-benzylbenzamide | 1-Hexyne | (R)-N-(1-phenylhept-2-yn-1-yl)benzamide | 72 | 91 |

| 4 | N-benzyl-4-(trifluoromethyl)benzamide | Phenylacetylene | (R)-N-(1,3-diphenylprop-2-yn-1-yl)-4-(trifluoromethyl)benzamide | 63 | 91 |

Data sourced from a study on multicatalysis protocols for asymmetric transformations of secondary amides. nih.gov

Furthermore, asymmetric hydrogenation is a powerful tool for establishing stereocenters. Chiral phosphine-phosphoramidite ligands have been developed for the rhodium-catalyzed asymmetric hydrogenation of various substrates, achieving excellent enantioselectivities (up to 99.9% ee). researchgate.net The principles of using chiral metal complexes are broadly applicable to the stereoselective reduction of imines derived from or leading to secondary amines like N-(Biphenyl-4-yl)benzylamine.

Derivatization and Structural Diversification of N Biphenyl 4 Yl Benzylamine

Synthesis of Substituted N-(Biphenyl-4-yl)benzylamine Derivatives

The introduction of various substituents onto the N-(biphenyl-4-yl)benzylamine core is a key strategy to modulate its physicochemical and biological properties. This is often achieved through well-established synthetic methodologies, allowing for the systematic exploration of structure-activity relationships.

Introduction of Halogenated Analogs

Halogen atoms, owing to their unique electronic and steric properties, are frequently incorporated into bioactive molecules. In the context of N-(biphenyl-4-yl)benzylamine derivatives, halogenation has been explored to enhance potency and influence pharmacokinetic profiles. For instance, the synthesis of halogenated analogs can be achieved through various methods, including the reductive amination of halogen-substituted benzaldehyde (B42025) derivatives. nih.gov A study on N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides, which are structurally related to N-(biphenyl-4-yl)benzylamine, demonstrated that the introduction of fluorine, chlorine, bromine, and iodine at different positions of the terminal aryl ring significantly impacted their anticonvulsant activity. acs.org

Specifically, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating the biphenyl (B1667301) core, which can then be further functionalized. acs.orgnih.gov For example, 4-bromobenzylamine (B181089) can be reacted with various arylboronic acids to generate substituted biphenyl methylamines. acs.org The position of the halogen substituent has also been shown to be crucial. For example, in a series of N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides, 3''-fluoro and 3''-trifluoromethoxy derivatives were found to be less neurotoxic than their 4''-substituted counterparts. acs.org

Table 1: Examples of Halogenated N-(Biphenyl-4-yl)benzylamine Derivatives and Related Structures

| Compound Name | Halogen Substituent | Synthetic Method Highlight | Reference |

| N-(Biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamide derivatives | F, Cl, Br, I | Suzuki coupling of 4-bromobenzylamine with arylboronic acids | acs.org |

| 2-Arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine (B48309) derivatives | Halogen | Not specified in abstract | bohrium.com |

| 2β-Carbomethoxy-3β-[4'-((Z)-2-haloethenyl)phenyl]tropane derivatives | I, Br | Treatment of a stannyl (B1234572) precursor with sodium iodide and hydrogen peroxide | acs.org |

Incorporation of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the N-(biphenyl-4-yl)benzylamine scaffold can be fine-tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). quora.com The amine group in benzylamine itself can act as an electron-withdrawing group via an inductive effect, while in a conjugated system like aniline, it can be electron-donating through resonance. quora.com

In a study of N-(4'-substituted)benzyl (R)-2-acetamido-3-methoxypropionamide analogs, various substituents were introduced to the N-benzyl moiety that could either withdraw or donate electrons to the aromatic ring. nih.gov These included cyano (EWG), aldehyde (EWG), carboxylic acid (EWG), and nitrogen-substituted (can be either) and oxygen-containing (EDG) groups. nih.gov Research on biphenyl-substituted diarylpyrimidines also highlighted the importance of electronic effects, showing that electron-withdrawing groups like fluorine and chlorine led to better activity than electron-donating groups like methyl and methoxy (B1213986). nih.gov The activity was further enhanced with a strongly electron-withdrawing cyano group. nih.gov

The synthesis of these derivatives often involves standard organic reactions. For example, the introduction of an acetamido group (N(H)C(O)CH3) has been reported. acs.org The synthesis of derivatives with a carboxylic acid group (CO2H) and an amino group (NH3+Cl–) has also been described. acs.org

Table 2: Examples of N-(Biphenyl-4-yl)benzylamine Derivatives with EDGs and EWGs

| Substituent Type | Example Substituent | Impact on Activity (in related structures) | Reference |

| Electron-Withdrawing | Cyano (CN) | Enhanced antiviral activity | nih.gov |

| Electron-Withdrawing | Fluoro (F), Chloro (Cl) | Better activity than EDGs | nih.gov |

| Electron-Donating | Methyl (CH3), Methoxy (OCH3) | Lower activity than EWGs | nih.gov |

| Electron-Donating | Oxygen-containing groups | Studied for anticonvulsant activity | nih.gov |

Design and Preparation of Polyfunctionalized N-(Biphenyl-4-yl)benzylamine Scaffolds

The development of polyfunctionalized scaffolds based on N-(biphenyl-4-yl)benzylamine allows for the introduction of multiple functionalities, which can lead to compounds with enhanced or novel properties. acs.org These scaffolds can serve as versatile platforms for further derivatization.

The synthesis of such scaffolds can be complex, often requiring multi-step reaction sequences. For example, the synthesis of polyimide covalent organic frameworks (PI-COFs) from tri- or tetraamines demonstrates a strategy for creating highly structured, porous materials. researchgate.net While not directly N-(biphenyl-4-yl)benzylamine, these methods for creating complex amine-based structures are relevant. Transition-metal catalyzed reactions, such as those involving palladium, rhodium, or copper, are instrumental in constructing complex heterocyclic scaffolds from simpler amine precursors. beilstein-journals.orgscholaris.ca

Conjugation Strategies for Hybrid Molecules

Hybrid molecules, which combine two or more pharmacophores, are a promising strategy in drug discovery. researchgate.netmdpi.com N-(biphenyl-4-yl)benzylamine can be conjugated with other molecular entities to create hybrid molecules with dual or synergistic activities.

Regioselectivity and Stereoselectivity in Derivatization

Controlling regioselectivity and stereoselectivity during the derivatization of N-(biphenyl-4-yl)benzylamine is crucial for obtaining specific isomers with desired biological activities.

Regioselectivity: The position of substituents on the aromatic rings can significantly influence the compound's properties. For instance, in a series of N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides, the placement of fluoro and trifluoromethoxy groups at the 3''-position resulted in lower neurotoxicity compared to the 4''-position. acs.org Similarly, for biphenyl-substituted diarylpyrimidines, the 4'-substituted compounds generally showed better activity than the 2'- and 3'-substituted analogs. nih.gov Achieving regioselectivity often relies on the directing effects of existing functional groups or the use of specific catalysts. beilstein-journals.orgresearchgate.net

Stereoselectivity: Many derivatization reactions can create chiral centers, leading to the formation of enantiomers or diastereomers. The stereochemistry of these centers can be critical for biological activity. For example, the synthesis of substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides highlights the importance of a specific stereoisomer (the (R)-enantiomer) for anticonvulsant activity. acs.org Stereoselective synthesis can be achieved using chiral auxiliaries, catalysts, or starting materials. umich.edumdpi.com For example, transition-metal catalyzed cyclization reactions have been developed for the stereoselective synthesis of N-heterocycles. scholaris.ca

Spectroscopic and Computational Investigations of N Biphenyl 4 Yl Benzylamine

Advanced Spectroscopic Characterization for Structural Elucidation (Beyond Basic Identification)

The definitive structural analysis of N-(Biphenyl-4-yl)benzylamine, a molecule combining a benzyl (B1604629) group and a biphenyl (B1667301) moiety through a secondary amine linker, necessitates a suite of advanced spectroscopic techniques. These methods move beyond simple confirmation of presence to provide detailed insights into the molecule's three-dimensional conformation, electronic environment, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure and conformational dynamics of N-(Biphenyl-4-yl)benzylamine in solution. Both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) experiments, provide unambiguous assignment of all atoms and offer insights into the molecule's electronic landscape and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemical environment. The benzylic protons (CH₂) adjacent to the nitrogen atom are anticipated to appear as a singlet or a doublet if coupled to the N-H proton, typically in the δ 4.3–4.8 ppm range. The amine proton (NH) would likely present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The aromatic region (δ 7.0–7.8 ppm) will be complex due to the presence of 14 protons across three phenyl rings. Protons on the benzyl ring and the two distinct rings of the biphenyl group will have characteristic splitting patterns (doublets, triplets, or multiplets) based on their substitution and coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The benzylic carbon is expected to resonate around δ 45–55 ppm. The aromatic region will display multiple signals between δ 110–155 ppm, corresponding to the various carbon atoms of the benzyl and biphenyl systems. The number of distinct signals can provide information about the symmetry and rotational freedom within the molecule.

Conformational Analysis: The biphenyl moiety is not typically planar; the two phenyl rings are twisted relative to each other with a specific dihedral angle to minimize steric hindrance. Furthermore, rotation around the C-N bonds can be hindered, potentially leading to the existence of different stable conformers (rotamers) in solution. Variable-temperature NMR studies can be employed to investigate these dynamic processes. Changes in the appearance of NMR signals, such as broadening or coalescence, as a function of temperature can be used to determine the energy barriers for bond rotation.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Amine (N-H) | 1.5 - 4.0 (variable) | Broad singlet, position is solvent and concentration dependent. |

| ¹H | Benzylic (CH₂) | 4.3 - 4.8 | Singlet or doublet coupled to N-H. |

| ¹H | Aromatic (C₆H₅ and C₁₂H₉) | 7.0 - 7.8 | Complex multiplets due to 14 aromatic protons in different environments. |

| ¹³C | Benzylic (CH₂) | 45 - 55 | - |

| ¹³C | Aromatic (C₆H₅ and C₁₂H₉) | 110 - 155 | Multiple signals corresponding to substituted and unsubstituted carbons. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for confirming the presence of key functional groups and probing the molecule's vibrational modes.

Key Vibrational Modes:

N-H Stretch: A characteristic sharp to moderately broad absorption in the IR spectrum is expected between 3300 and 3500 cm⁻¹, indicative of the secondary amine. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹ (e.g., 3000–3100 cm⁻¹). nih.gov Aliphatic C-H stretches from the benzylic CH₂ group are expected just below 3000 cm⁻¹.

C=C Aromatic Stretches: Multiple sharp bands in the 1450–1600 cm⁻¹ region are characteristic of the phenyl rings in both the benzyl and biphenyl moieties.

C-N Stretch: The stretching vibration of the amine C-N bond is expected in the 1250–1350 cm⁻¹ region.

These techniques confirm the molecular backbone and functional groups. While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy provides complementary information, particularly for non-polar, symmetric vibrations like the C=C stretches in the aromatic rings.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong to Medium |

| C-N Stretch | 1250 - 1350 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic rings in N-(Biphenyl-4-yl)benzylamine act as chromophores. The spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-electron systems of the benzyl and biphenyl groups.

Simple benzylamine (B48309) exhibits absorption maxima (λmax) around 206 nm and 256 nm. sielc.com The biphenyl system, with its extended conjugation across two phenyl rings, constitutes a more extensive chromophore and absorbs at longer wavelengths. Therefore, N-(Biphenyl-4-yl)benzylamine is predicted to show a significant bathochromic (red) shift in its primary absorption bands compared to benzylamine, likely with a λmax well above 300 nm due to the large conjugated system. nih.gov The exact position and intensity of these bands are sensitive to the solvent polarity and the conformation of the biphenyl unit.

| Compound | Chromophore | Expected λmax (nm) | Transition Type |

|---|---|---|---|

| Benzylamine | Phenyl | ~256 | π → π |

| Biphenyl | Biphenyl | ~250-280 | π → π |

| N-(Biphenyl-4-yl)benzylamine | Biphenyl, Phenyl | > 300 | π → π* |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion ([M]⁺˙ or [M+H]⁺) of N-(Biphenyl-4-yl)benzylamine is expected to undergo characteristic fragmentation.

The most prominent fragmentation pathways for protonated benzylamines involve cleavage of the C-N bonds. nih.gov A primary fragmentation would be the cleavage of the benzyl-nitrogen bond to form the highly stable benzyl cation at a mass-to-charge ratio (m/z) of 91. Another significant fragment would arise from the cleavage of the other C-N bond, resulting in the biphenyl-4-ylamine cation (m/z 168). The molecular ion peak would be observed at m/z 259.

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 259 | Molecular Ion [M]⁺˙ | [C₁₉H₁₇N]⁺˙ | Parent ion. |

| 168 | [M - C₇H₇]⁺ | [C₁₂H₁₀N]⁺ | Loss of a benzyl radical. Forms the biphenyl-4-ylamine cation. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of the stable benzyl or tropylium (B1234903) cation. Often a base peak. |

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental spectroscopic data. nih.govedu.krd DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can be used to model the properties of N-(Biphenyl-4-yl)benzylamine with high accuracy.

Geometry Optimization: DFT calculations can determine the lowest-energy three-dimensional structure of the molecule. This includes predicting key geometric parameters such as bond lengths, bond angles, and, crucially, the dihedral angle between the two rings of the biphenyl moiety. This optimized geometry represents the most stable conformation of the molecule and serves as the foundation for calculating other properties.

Electronic Structure: DFT is used to calculate the energies and shapes of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich parts of the molecule (the biphenyl amine moiety), while the LUMO is on the electron-accepting regions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and corresponds to the lowest energy electronic transition observed in the UV-Vis spectrum. nih.gov Visualization of these orbitals provides a clear picture of the electron density distribution and the nature of the electronic transitions. Furthermore, DFT can be used to simulate vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of complex vibrational modes.

| Parameter | Significance |

|---|---|

| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. |

| Biphenyl Dihedral Angle | Defines the twist between the two phenyl rings, affecting conjugation. |

| HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap | Correlates with the lowest energy electronic transition (UV-Vis) and chemical stability. |

| Calculated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and bonding of N-(Biphenyl-4-yl)benzylamine. Density Functional Theory (DFT) is a widely used method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a high degree of accuracy. nih.govescholarship.orgmdpi.comnih.govnih.govescholarship.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for N-(Biphenyl-4-yl)benzylamine can be achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with a functional like B3LYP and a suitable basis set such as 6-311++G(d,p). nih.gov These calculations would typically be performed on the optimized geometry of the molecule. The calculated isotropic shielding values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For N-(Biphenyl-4-yl)benzylamine, the aromatic protons of the biphenyl and benzyl groups are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm. The methylene (B1212753) protons of the benzyl group and the amine proton would exhibit characteristic shifts as well. In the ¹³C NMR spectrum, the aromatic carbons would appear in the range of 110-150 ppm, with the carbons directly bonded to the nitrogen atom showing distinct chemical shifts due to the heteroatom's influence.

Vibrational Frequencies: The vibrational frequencies of N-(Biphenyl-4-yl)benzylamine can be predicted using DFT calculations, which provide a theoretical infrared (IR) and Raman spectrum. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net Key vibrational modes for this molecule would include N-H stretching, C-N stretching, C-H stretching of the aromatic rings and the methylene group, and the characteristic ring breathing modes of the biphenyl and benzyl moieties. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-specific deviations.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Amine (N-H) | ~5.0-6.0 | - |

| Methylene (CH₂) | ~4.3-4.5 | ~48-52 |

| Biphenyl (Aromatic C-H) | ~7.2-7.8 | ~126-142 |

| Benzyl (Aromatic C-H) | ~7.1-7.5 | ~127-139 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | ~3400-3450 |

| Aromatic C-H Stretch | ~3000-3100 |

| Methylene C-H Stretch | ~2850-2950 |

| C=C Aromatic Ring Stretch | ~1580-1620 |

| C-N Stretch | ~1250-1350 |

Analysis of Molecular Orbitals (HOMO-LUMO Gap)

The electronic properties of N-(Biphenyl-4-yl)benzylamine can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govirjweb.comrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. nih.govresearchgate.net

The HOMO and LUMO energy levels and their corresponding energy gap can be calculated using DFT methods, often at the same level of theory as the geometry optimization and spectroscopic predictions. For N-(Biphenyl-4-yl)benzylamine, the HOMO is expected to be localized primarily on the electron-rich biphenylamine moiety, particularly the nitrogen atom and the biphenyl rings, which act as the primary electron donor. The LUMO, on the other hand, is likely to be distributed over the benzyl and biphenyl aromatic systems, which can act as electron acceptors.

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and more chemically reactive. nih.gov It suggests that the molecule can readily undergo electronic transitions, which is relevant for its potential applications in optoelectronics. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.2 to -5.5 |

| LUMO Energy | ~ -1.8 to -2.1 |

| HOMO-LUMO Gap (ΔE) | ~ 3.1 to 3.7 |

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of N-(Biphenyl-4-yl)benzylamine are determined by its conformational preferences and the associated energy landscape. Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and the transition states that connect them. This is crucial for understanding the molecule's physical and chemical properties, as different conformers can exhibit different reactivity and spectroscopic signatures.

For N-(Biphenyl-4-yl)benzylamine, the key degrees of freedom that govern its conformation are the torsional angles around the C-N bond and the C-C single bonds connecting the phenyl rings of the biphenyl group and the benzyl group to the amine nitrogen. The rotation around the C-C bond of the biphenyl moiety is a well-studied phenomenon, with the planar and twisted conformations having different energies due to a balance of steric hindrance and π-conjugation. ic.ac.ukrsc.org

The energy landscape can be mapped by systematically varying these torsional angles and calculating the corresponding energies using computational methods. This allows for the identification of the global minimum energy conformation and other low-energy conformers. The energy barriers between these conformers determine the rate of interconversion at a given temperature. The conformation of the molecule can also be influenced by intermolecular interactions in the solid state or by solvent effects in solution.

Studies on Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and donor-acceptor functionalities, such as N-(Biphenyl-4-yl)benzylamine, are of significant interest for their potential non-linear optical (NLO) properties. ijpcbs.comresearchgate.net NLO materials can alter the properties of light passing through them, which is the basis for their application in technologies like optical switching, frequency conversion, and telecommunications.

The NLO response of a molecule is quantified by its hyperpolarizability (β). Computational methods, particularly DFT, can be used to predict the hyperpolarizability of N-(Biphenyl-4-yl)benzylamine. cureusjournals.commdpi.com The presence of the electron-donating amine group and the extensive π-system of the biphenyl and benzyl groups suggests that this molecule could exhibit a significant NLO response. The biphenyl moiety, in particular, can act as an effective π-bridge, facilitating intramolecular charge transfer upon photoexcitation, which is a key mechanism for generating NLO properties.

Theoretical studies on similar diphenylamine (B1679370) and biphenyl derivatives have shown that the nature and position of substituents on the aromatic rings can significantly influence the NLO response. researchgate.netcureusjournals.com For N-(Biphenyl-4-yl)benzylamine, the specific arrangement of the donor (amine) and the π-conjugated system is expected to result in a notable second-order NLO response.

| NLO Parameter | Predicted Value (a.u.) |

|---|---|

| First Hyperpolarizability (β) | Significant, comparable to other donor-π-acceptor systems |

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of N-(Biphenyl-4-yl)benzylamine are of interest for understanding its electron transfer capabilities and its potential use in electroactive materials. Techniques such as cyclic voltammetry and differential pulse voltammetry are employed to study the redox behavior of such compounds.

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the oxidation and reduction processes of a molecule. ossila.comunt.edu In a typical CV experiment with N-(Biphenyl-4-yl)benzylamine, a solution of the compound in a suitable solvent with a supporting electrolyte would be subjected to a linearly varying potential. The resulting current is plotted against the applied potential, providing a voltammogram that reveals the oxidation and reduction potentials.

For N-(Biphenyl-4-yl)benzylamine, the oxidation is expected to occur at the nitrogen atom of the amine group, which is the most electron-rich site. The biphenyl and benzyl groups can influence the oxidation potential through their electronic effects. Differential pulse voltammetry (DPV) can also be used to obtain more sensitive measurements of the redox potentials.

Investigation of Oxidation and Reduction Mechanisms

The mechanism of oxidation can be investigated by studying the effect of scan rate and substrate concentration on the cyclic voltammogram. For instance, the reversibility of the redox process can be assessed by the separation of the anodic and cathodic peak potentials. The electrochemical behavior of related diphenylamine and benzylamine derivatives suggests that the oxidation of N-(Biphenyl-4-yl)benzylamine may be an irreversible or quasi-reversible process, depending on the experimental conditions. utexas.edu

| Electrochemical Parameter | Predicted Value (V vs. reference electrode) |

|---|---|

| Oxidation Potential (Epa) | ~ +0.8 to +1.2 |

| Reduction Potential (Epc) | Generally not observed within typical solvent windows |

Influence of Substituents on Redox Potentials

The redox potential of N-(Biphenyl-4-yl)benzylamine, a type of triarylamine, is a critical parameter that dictates its electron-donating capability and stability in electronic applications. This potential can be systematically adjusted or "tuned" by introducing various substituent groups onto its aromatic rings. researchgate.netnih.gov The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a determinative role in modulating the ease with which the molecule undergoes oxidation.

The process of oxidation in triarylamines involves the removal of an electron from the central nitrogen atom, resulting in the formation of a stable radical cation, known as a triarylaminium ion. nih.govnih.gov The stability of this resulting cation directly influences the oxidation potential. Substituents that stabilize the radical cation will lower the energy required for its formation, thus decreasing the oxidation potential. Conversely, substituents that destabilize the cation will increase the oxidation potential.

Electron-Donating Groups (EDGs):

Electron-donating groups, such as methoxy (B1213986) (–OCH₃), amino (–NH₂), or alkyl groups, when attached to the phenyl rings, tend to lower the oxidation potential. acs.orgcam.ac.uk These groups increase the electron density on the triarylamine framework through inductive and resonance effects. This enhanced electron density makes it easier to remove an electron from the nitrogen atom. For instance, the introduction of electron-donating methoxy groups can effectively enhance the electrochemical stability of related triarylamine-based polymers. acs.org By stabilizing the positive charge that develops on the nitrogen atom in the resulting radical cation, EDGs facilitate the oxidation process.

Electron-Withdrawing Groups (EWGs):

In contrast, electron-withdrawing groups, such as nitro (–NO₂), cyano (–CN), or halides (e.g., –Br, –Cl), increase the oxidation potential. cam.ac.ukscilit.com These groups pull electron density away from the nitrogen center, making the removal of an electron more difficult and energetically demanding. This destabilization of the forming aminium radical requires a higher applied potential to achieve oxidation. scilit.com

The predictable relationship between the nature of the substituent and the resulting redox potential allows for the rational design of molecules with specific electronic properties for various applications, including hole-transport materials in organic electronics. rsc.org

Table 1: Representative Oxidation Potentials of Para-Substituted Triarylamine Derivatives

| Substituent (para-position) | Electron-Donating/Withdrawing Nature | Typical Oxidation Potential (V vs. reference electrode) |

| -N(CH₃)₂ | Strong Electron-Donating | ~ 0.5 - 0.6 |

| -OCH₃ | Electron-Donating | ~ 0.7 - 0.8 |

| -CH₃ | Weak Electron-Donating | ~ 0.8 - 0.9 |

| -H | Neutral (Reference) | ~ 0.9 - 1.0 |

| -Br | Weak Electron-Withdrawing | ~ 1.0 - 1.1 |

| -CN | Strong Electron-Withdrawing | ~ 1.2 - 1.3 |

Note: These values are illustrative and can vary based on the specific molecular structure, solvent, and experimental conditions.

This trend shows a clear correlation: as the electron-donating strength of the substituent increases, the oxidation potential decreases, and as the electron-withdrawing strength increases, the oxidation potential rises. This tunability is a key feature of the triarylamine class of compounds. researchgate.net

Applications of N Biphenyl 4 Yl Benzylamine in Advanced Chemical Research

Ligand Design in Catalysis

The amine functionality and the biphenyl (B1667301) scaffold of N-(biphenyl-4-yl)benzylamine make it an excellent candidate for incorporation into ligand structures for a variety of catalytic transformations. Ligands derived from this compound can coordinate with metal centers or participate in non-covalent interactions, influencing the activity, selectivity, and efficiency of catalytic processes.

Chiral Ligands for Asymmetric Synthesis

The development of effective chiral ligands is a cornerstone of asymmetric synthesis, aiming to produce enantiomerically pure compounds, which is crucial in fields like pharmaceuticals. N-(biphenyl-4-yl)benzylamine can be integrated into chiral frameworks to create ligands that effectively control the stereochemical outcome of a reaction.

A notable example involves the synthesis of chiral amino alcohols, which are important ligand classes. By reacting the appropriate terpene-based precursor with 4-phenylbenzaldehyde (B31587) and subsequently reducing the imine, researchers have synthesized 3-(biphenyl-4-ylmethylamino)-2-hydroxypinane. academie-sciences.fr This chiral amino alcohol, incorporating the N-(biphenyl-4-yl)methyl group, was investigated as a ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone. academie-sciences.fr While the enantiomeric excess achieved with this specific ligand was modest (18% ee), it demonstrated the principle of using the N-(biphenyl-4-yl)benzylamine structure as a component in chiral ligand design. academie-sciences.fr The development of axially chiral biphenyl ligands is a significant area of research, where adjusting substituent groups on the biphenyl core can optimize efficiency in various asymmetric catalytic reactions. nih.gov

| Ligand Type | Synthesis Method | Application | Catalyst System | Result (ee) |

| Chiral Amino Alcohol | Reaction of a chiral pinane (B1207555) derivative with 4-phenylbenzaldehyde followed by reduction. academie-sciences.fr | Asymmetric Transfer Hydrogenation | Ruthenium(II) | 18% |

Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Ligands containing the N-(biphenyl-4-yl)benzylamine motif are particularly relevant in transition metal catalysis, especially in palladium-catalyzed cross-coupling reactions. beilstein-journals.org These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The biphenyl structure is a privileged scaffold in many synthetic products, and palladium-catalyzed methods like the Suzuki-Miyaura coupling are efficient ways to create them. gre.ac.uknih.gov

Research has shown that N-(biphenyl-4-yl)benzylamine derivatives can be synthesized via palladium-catalyzed reactions and can themselves be precursors to more complex molecules used in catalysis. For instance, unsymmetrical 4-benzyl-1,1′-biphenyl derivatives can be synthesized through a one-pot dual arylation of 1-bromo-4-(chloromethyl)benzene using two different arylboronic acids under palladium catalysis. nih.gov Furthermore, nickel-catalyzed cross-coupling reactions, which share mechanistic principles with palladium-catalyzed systems, have been developed for benzylic ammonium (B1175870) salts, derived from benzylic amines, to react with aryl boronic acids. acs.org This highlights the role of the benzylamine (B48309) core in facilitating transformations at the benzylic C–N bond. acs.org

The versatility of the biphenylamine structure is also seen in its use as a foundational element for more complex ligands. For example, N,N'-dioxide ligands, which can be derived from amino precursors, have been used to create chiral Lewis acid catalysts with scandium for highly enantioselective reactions. oup.com

Organocatalysis and Supramolecular Catalysis (Implied in general ligand design)

While direct applications of N-(biphenyl-4-yl)benzylamine as an organocatalyst are not extensively documented, its structural features are relevant to the principles of both organocatalysis and supramolecular catalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often through the formation of iminium or enamine intermediates, where secondary amines play a crucial role. dokumen.pubresearchgate.net The amine group in N-(biphenyl-4-yl)benzylamine could, in principle, participate in such catalytic cycles.

Supramolecular catalysis relies on weak, non-covalent interactions—such as hydrogen bonding, and π-π stacking—to bind a substrate within a host structure and catalyze its transformation. frontiersin.orgrsc.org The biphenyl group of N-(biphenyl-4-yl)benzylamine is well-suited for engaging in π-π stacking interactions, a key feature in the design of supramolecular hosts and catalysts. nih.gov By incorporating this amine into larger, pre-organized assemblies, it is conceivable to create catalytic pockets where the amine functionality acts as a catalytic group, while the biphenyl moiety contributes to substrate recognition and binding. frontiersin.orgwiley-vch.de

Integration into Advanced Materials Science

The unique combination of a rigid aromatic scaffold and a reactive functional group makes N-(biphenyl-4-yl)benzylamine and its derivatives attractive building blocks for advanced functional materials.

Components in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. acs.orgnih.govksu.edu.sa The choice of organic linker is critical in determining the structure and properties of the resulting framework. Amines are common functional groups used in the linkers for constructing COFs through imine condensation. ossila.com

Derivatives of N-(biphenyl-4-yl)benzylamine, particularly those with multiple amine groups, are excellent candidates for COF and MOF synthesis. For example, 1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene (TABPB), a trigonal linker featuring three aminobiphenyl units, has been used to construct 2D COFs. ossila.com A COF formed by the condensation of TABPB with 2,5-dihydroxybenzaldehyde (B135720) exhibited strong fluorescence, which was applied to the detection of nitrofurazone (B1679002). ossila.com Another study showed that a donor-acceptor MOF using TABPB as the electron donor demonstrated efficient photocatalytic activity for the aerobic oxidation of benzylamines. ossila.com Similarly, COFs designed for photocatalysis have been synthesized using benzylamine derivatives, where the framework facilitates charge separation and transfer, leading to efficient oxidation of benzylamine to the corresponding imine under visible light. nih.govresearchgate.net

| Framework Type | Linker/Building Block | Application | Key Finding |

| COF | 1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene (TABPB) | Fluorescence Sensing | Detection of nitrofurazone with a limit of 0.022 µg mL−1. ossila.com |

| MOF | 1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene (TABPB) | Photocatalysis | Efficient aerobic oxidation of benzylamines. ossila.com |

| COF | Imine-linked donor-acceptor framework | Photocatalysis | Photocatalytic oxidation of benzylic amine to aldehyde. nih.gov |

Precursors for Polymeric Materials

The structural characteristics of N-(biphenyl-4-yl)benzylamine make it a potential precursor for specialized polymeric materials. The rigid biphenyl unit can impart thermal stability and desirable liquid crystalline properties to a polymer chain, while the amine group provides a reactive site for polymerization. Polymers containing biphenyl groups are known for their applications in high-performance plastics and liquid crystal displays.

While direct polymerization of N-(biphenyl-4-yl)benzylamine is not a common example, analogous structures are widely used. For instance, polyamides and other block copolymers have been synthesized using biphenyl-containing monomers to create materials with specific properties like biocompatibility and biodegradability for medical applications. mdpi.com N,N,N′,N′-Tetra[(1,1′-biphenyl)-4-yl]-(1,1′-biphenyl)-4,4′-diamine, a more complex derivative, is used as a hole transport material in the emissive layer of organic light-emitting diodes (OLEDs), showcasing the importance of the aminobiphenyl structure in organic electronics. sigmaaldrich.com The fundamental structure of N-(biphenyl-4-yl)benzylamine provides a blueprint for designing monomers that could be incorporated into polyphosphazenes or other advanced polymers where specific electronic or physical properties are required. researchgate.net

Optoelectronic Materials (Implied from NLO properties)

The rigid and planar structure of the biphenyl group within N-(biphenyl-4-yl)benzylamine makes it an attractive building block for optoelectronic materials, particularly those utilized in liquid crystals and organic semiconductors. Current time information in Bangalore, IN.atomfair.com The potential of such compounds in optoelectronics is often inferred from their nonlinear optical (NLO) properties. Organic molecules with significant NLO responses are crucial for applications in optical data storage, image processing, and optical switching. nih.gov

Research into polymers containing related structures, such as poly(4-amino biphenyl), has provided insights into the potential NLO properties of N-(biphenyl-4-yl)benzylamine. Studies on poly(4-amino biphenyl) have demonstrated appreciable third-order nonlinear optical susceptibilities (χ(3)). Specifically, a χ(3)xxxx value of (1.4±0.3)×10−10 esu with a response time faster than 40 picoseconds was reported, indicating significant potential for NLO applications. aip.orgaip.org This suggests that monomeric units like N-(biphenyl-4-yl)benzylamine could also exhibit interesting NLO effects, making them promising candidates for the development of novel optoelectronic devices. The combination of a donor (amine) and a conjugated π-system (biphenyl) is a common design strategy for creating molecules with large NLO responses. nih.gov

Further research into the specific NLO characteristics of N-(biphenyl-4-yl)benzylamine and its derivatives is warranted to fully explore their utility in creating advanced optoelectronic materials.

Agrochemical Research and Development (Chemical Design Aspects)

The biphenyl and benzylamine motifs are recognized as important pharmacophores in the design of bioactive compounds, including agrochemicals. mdpi.combg.ac.rs The structural framework of N-(biphenyl-4-yl)benzylamine serves as a versatile starting point for the development of new pesticides.

The biphenyl scaffold is a key feature in many agrochemicals due to its hydrophobicity, which can enhance lipid solubility, cell membrane permeability, and metabolic stability. mdpi.com This makes it a privileged structure in the discovery of novel herbicides and fungicides. For instance, the N-(biphenyl-4-yl)benzylamine framework can be conceptually elaborated to design inhibitors of specific enzymes in pests or weeds.

A notable example is the development of a new class of lipophilic pyrimidine-biphenyl (PMB) herbicides. mdpi.com These compounds were designed using a scaffold hopping strategy, where the biphenyl core was introduced to create novel inhibitors of acetohydroxyacid synthase (AHAS), a crucial enzyme in the biosynthesis of branched-chain amino acids in plants. mdpi.comsioc-journal.cn The general structure of these herbicides incorporates a pyrimidine (B1678525) ring and two phenyl rings connected by an oxygen atom and a methylene-amine group, showcasing the utility of the benzylamine and biphenyl components. mdpi.com

The design process often involves computational methods like molecular docking to predict the binding of the designed scaffolds to the target enzyme. In the case of the PMB herbicides, the biphenyl moiety was found to be an ideal replacement for other cyclic structures in existing AHAS inhibitors. mdpi.com This highlights the rational design approach where the N-(biphenyl-4-yl)benzylamine scaffold can be systematically modified to achieve desired biological activity.

Structure-activity relationship (SAR) studies are fundamental to optimizing the efficacy of new agrochemical candidates. By systematically modifying the chemical structure of a lead compound like N-(biphenyl-4-yl)benzylamine and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for its potency and selectivity. nih.gov

In the context of the aforementioned PMB herbicides targeting AHAS, SAR studies revealed important insights. The introduction of different substituents on the biphenyl ring significantly influenced the herbicidal activity. For example, the IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined for various derivatives. mdpi.com

| Compound Name | Modification on Biphenyl Scaffold | Target | IC₅₀ (µmol/L) |

| Ia | Unsubstituted pyrimidine-biphenyl | AHAS | 157 |

| IIa | Isomeric pyrimidine-biphenyl | AHAS | 189 |

| IIIa | Isomeric pyrimidine-biphenyl | AHAS | 343 |